Methyl(acetoxymethyl)nitrosamine
Overview
Description
Methyl(acetoxymethyl)nitrosamine is a nitrosamine compound known for its potent carcinogenic properties. It has been extensively studied for its ability to induce tumors in various animal models, particularly in the intestines and other organs . This compound is of significant interest in the fields of toxicology and cancer research due to its specific organ-targeting capabilities and the mechanisms by which it induces carcinogenesis.
Mechanism of Action
Target of Action
Methyl(acetoxymethyl)nitrosamine, also known as [methyl(nitroso)amino]methyl acetate, primarily targets DNA . The compound interacts with DNA, leading to the formation of DNA adducts , which are covalent modifications of DNA .
Mode of Action
The compound undergoes metabolic activation by cytochrome P450 enzymes . This results in the formation of an unstable primary nitrosamine, which further decomposes to a diazonium ion , a DNA alkylating agent . This ion can readily react with DNA, leading to the formation of DNA adducts .
Biochemical Pathways
The compound is involved in the nitrosamine metabolic pathway . The metabolic activation of the compound leads to the formation of bifunctional crosslinking metabolites . These metabolites can interact with macromolecules in chromatin, potentially forming cyclic structures resistant to enzymic degradation .
Pharmacokinetics (ADME Properties)
It’s known that nitrosamines, in general, can be absorbed and distributed in the body, metabolized (often via cytochrome p450 enzymes), and excreted .
Result of Action
The interaction of this compound with DNA results in DNA damage . The compound has been shown to be more toxic and more effective as a carcinogen than dimethyl-nitrosamine (DMN) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrogen compounds in the environment can contribute to the formation of nitrosamines . Moreover, the compound’s action can be influenced by its concentration in the environment and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl(acetoxymethyl)nitrosamine plays a crucial role in biochemical reactions, particularly in the context of its carcinogenic activity. It interacts with various enzymes and proteins, leading to the formation of reactive intermediates that can cause DNA damage. One of the key interactions is with cytochrome P450 enzymes, which catalyze the α-hydroxylation of this compound, leading to the formation of DNA-alkylating agents . These agents can form adducts with DNA, resulting in mutations and potentially leading to cancer.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to induce oxidative stress, leading to the formation of reactive oxygen species (ROS) and carbon-centered radicals . These reactive species can cause significant damage to cellular components, including lipids, proteins, and DNA. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to modulate whole-genome gene expression in colon cells, leading to apoptosis, cell cycle blockage, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-alkylating intermediates . These intermediates can form adducts with DNA, causing mutations that can lead to cancer. The compound also undergoes hydrolysis in tissues, forming bifunctional derivatives that can crosslink macromolecules in chromatin . This crosslinking can interfere with normal cellular processes, leading to abnormal cell behavior and tumor formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also be carcinogenic . Long-term studies have shown that repeated exposure to this compound can lead to a high incidence of tumors in various organs, including the intestines, lungs, and nervous system . The stability and degradation of the compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can induce tumors in specific organs, such as the intestines and lungs . At higher doses, it can cause widespread DNA damage and lead to the development of tumors in multiple organs . Toxic or adverse effects, such as significant DNA alkylation and organ-specific carcinogenicity, have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes α-hydroxylation, leading to the formation of DNA-alkylating intermediates that can cause mutations . Additionally, the compound can be hydrolyzed to form bifunctional derivatives that can crosslink macromolecules in chromatin . These metabolic pathways are crucial for the compound’s carcinogenic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins . The compound can be distributed to multiple organs, including the intestines, lungs, and nervous system, where it can induce tumors . The localization and accumulation of the compound in specific tissues can affect its carcinogenic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its effects on cellular function . The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This subcellular localization is crucial for its activity, as it can influence the compound’s interactions with DNA and other macromolecules.
Preparation Methods
Methyl(acetoxymethyl)nitrosamine can be synthesized through the nitrosation of secondary amines with nitrous acid or other nitrosating agents . The synthetic route typically involves the following steps:
Formation of Nitrosating Agent: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.
Nitrosation Reaction: The secondary amine is then reacted with the nitrosating agent under controlled conditions to form the nitrosamine.
Acetoxymethylation: The resulting nitrosamine is further reacted with acetic anhydride to introduce the acetoxymethyl group, yielding this compound.
Industrial production methods for nitrosamines, including this compound, often involve similar steps but are scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl(acetoxymethyl)nitrosamine undergoes several types of chemical reactions, including:
Reduction: Under certain conditions, this compound can be reduced to form less reactive species.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various methylated and acetoxymethylated derivatives .
Scientific Research Applications
Methyl(acetoxymethyl)nitrosamine has several scientific research applications:
Comparison with Similar Compounds
Methyl(acetoxymethyl)nitrosamine is similar to other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine, in terms of its structure and carcinogenic properties . it is unique in its ability to selectively induce tumors in specific organs, such as the intestines . Other similar compounds include:
N-nitrosodimethylamine: Known for its potent carcinogenicity and widespread occurrence in the environment.
N-nitrosodiethylamine: Another highly carcinogenic nitrosamine with similar metabolic activation pathways.
N-nitrosomethylurea: Used in cancer research for its ability to induce tumors in various animal models.
Properties
IUPAC Name |
[methyl(nitroso)amino]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-4(7)9-3-6(2)5-8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXQXRXMGCOVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205386 | |
Record name | Methyl(acetoxymethyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56856-83-8 | |
Record name | Methanol, 1-(methylnitrosoamino)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56856-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl(acetoxymethyl)nitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056856838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl(acetoxymethyl)nitrosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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